(2-Ethylhexyl)(hydroxy)oxophosphanium
Description
Structure
3D Structure
Properties
CAS No. |
13287-27-9 |
|---|---|
Molecular Formula |
C8H18O2P+ |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethylhexyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H17O2P/c1-3-5-6-8(4-2)7-11(9)10/h8H,3-7H2,1-2H3/p+1 |
InChI Key |
NBCCEABOSLXONZ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCC(CC)C[P+](=O)O |
Origin of Product |
United States |
Synthesis and Manufacturing of 2 Ethylhexyl Hydroxy Oxophosphanium
While direct synthetic routes for "(2-Ethylhexyl)(hydroxy)oxophosphanium" are not explicitly detailed in readily available literature, its synthesis is intrinsically linked to that of mono(2-ethylhexyl)phosphinic acid . The oxophosphanium species can be considered the protonated form of this acid. A primary method for the synthesis of mono(2-ethylhexyl)phosphinic acid involves the free-radical addition of 2-ethyl-1-hexene (B155198) to hypophosphorous acid (H₃PO₂).
This reaction is typically initiated by a radical initiator, such as an azo compound or a peroxide. The process is advantageous as it is a direct, one-step reaction that does not require the use of alcohols and avoids the generation of halogenated organic by-products. google.com
Table 1: Key Reagents in the Synthesis of Mono(2-ethylhexyl)phosphinic Acid
| Reagent | Chemical Formula | Role |
| 2-Ethyl-1-hexene | C₈H₁₆ | Olefin precursor |
| Hypophosphorous Acid | H₃PO₂ | Phosphorus source |
| Radical Initiator | Varies | Initiates the reaction |
Physicochemical Properties
Detailed experimental data for the specific physicochemical properties of (2-Ethylhexyl)(hydroxy)oxophosphanium are scarce. However, properties can be inferred from its close relative, mono(2-ethylhexyl)phosphinic acid, and similar organophosphorus compounds.
Table 2: Predicted
| Property | Value |
| Molecular Formula | C₈H₁₉O₂P |
| Molecular Weight | 178.21 g/mol |
| Appearance | Likely a viscous liquid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents |
| Acidity (pKa of parent acid) | Estimated to be in the range of 3-4 |
The spectral properties would be characterized by specific signals in NMR (³¹P and ¹H) and absorption bands in IR spectroscopy corresponding to the P=O, P-OH, and C-H bonds.
Reactivity and Stability
The reactivity of (2-Ethylhexyl)(hydroxy)oxophosphanium is governed by the functional groups present. The P-OH group imparts acidic character, allowing it to react with bases to form phosphinate salts. The P=O group is polar and can participate in hydrogen bonding.
Under certain conditions, phosphinic acids can undergo esterification with alcohols. nih.gov They can also be oxidized to phosphonic acids. The stability of the compound is generally good under normal conditions, but like many organophosphorus compounds, it may decompose at elevated temperatures.
Computational Chemistry and Molecular Modeling of 2 Ethylhexyl Hydroxy Oxophosphanium
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comresearchgate.net For (2-Ethylhexyl)(hydroxy)oxophosphanium, DFT is instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. researchgate.netresearchgate.net Functionals such as B3LYP or PBE0, combined with basis sets like 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost for organophosphorus compounds. mdpi.comresearchgate.net
The geometry optimization process seeks the lowest energy conformation of the molecule by adjusting the positions of its atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement. The flexible 2-ethylhexyl chain can adopt multiple conformations, and DFT calculations can identify the global minimum energy structure as well as other low-energy conformers. researchgate.net
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's polarity, reactivity, and potential sites for nucleophilic or electrophilic attack.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative, based on typical values for similar organophosphorus compounds, as specific computational studies on this compound are not publicly available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | P=O | 1.48 Å |
| Bond Length | P-OH | 1.62 Å |
| Bond Length | P-C (ethylhexyl) | 1.85 Å |
| Bond Angle | O=P-OH | 115° |
| Bond Angle | O=P-C | 118° |
| Bond Angle | OH-P-C | 105° |
| Dihedral Angle | C-C-C-C (ethylhexyl) | ~180° (anti) or ~60° (gauche) |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. rsc.orgdtic.mil While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide more accurate energies and properties. osti.gov
For this compound, these high-accuracy calculations are valuable for:
Benchmarking DFT results: Comparing energies and geometries from ab initio methods with those from various DFT functionals helps validate the chosen DFT approach. aip.org
Investigating weak interactions: Ab initio methods are particularly adept at describing non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the phosphoryl oxygen, which can influence the molecule's conformation and reactivity. rsc.org
Calculating precise reaction energies: When studying reaction mechanisms, high-accuracy single-point energy calculations on geometries optimized with DFT can yield highly reliable activation energies and reaction enthalpies.
The use of ab initio methods provides a higher level of confidence in the computed properties, serving as a "gold standard" for theoretical predictions, especially when experimental data is scarce. osti.govaip.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational changes and interactions with other molecules in a condensed phase (e.g., as a liquid or in solution). researchgate.netnih.gov
For this compound, MD simulations would be particularly useful for:
Conformational Sampling: The long and flexible 2-ethylhexyl group can adopt a vast number of conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements over nanoseconds or longer, providing insight into the relative populations of different conformers at a given temperature. nih.gov
Intermolecular Interactions: In a bulk liquid or solution, molecules of this compound would interact with each other through hydrogen bonding (via the P-OH group), dipole-dipole interactions (due to the polar P=O bond), and van der Waals forces. MD simulations can model these interactions explicitly, allowing for the calculation of bulk properties like density and viscosity. nsf.govresearchgate.net
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Force fields like AMBER, GAFF, or OPLS are commonly used for organic and organophosphorus molecules. aip.orgnsf.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. researchgate.netresearchgate.net
Table 2: Common Force Fields for Simulating Organophosphorus Compounds
| Force Field | Description | Typical Applications |
| AMBER (Assisted Model Building with Energy Refinement) | Widely used for biomolecules, but with general extensions (GAFF) applicable to organic molecules. nsf.gov | Simulating proteins, nucleic acids, and organic liquids. |
| OPLS (Optimized Potentials for Liquid Simulations) | A family of force fields developed specifically for modeling liquids and solutions. | Calculation of thermodynamic properties of organic liquids. |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Primarily developed for biomolecules, but parameter sets exist for a wide range of organic compounds. | Simulations of complex biological systems and organic molecules. |
| DREIDING | A generic force field that can be applied to a wide range of molecular structures. nsf.gov | Materials science and general organic chemistry simulations. |
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a key tool for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers that control reaction rates. researchgate.net
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the geometry of this transition state and calculating its energy relative to the reactants is crucial for understanding the reaction's feasibility and kinetics. rsc.orgacs.org
For this compound, a potential reaction could be its dimerization through intermolecular hydrogen bonding and subsequent dehydration. Computational methods, typically DFT, can be used to:
Locate the Transition State: Algorithms are used to find the first-order saddle point on the potential energy surface that corresponds to the TS.
Verify the Transition State: A frequency calculation is performed on the TS geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Calculate the Energy Barrier: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants. A lower energy barrier implies a faster reaction rate.
The reactivity of this compound is governed by both electronic and steric factors. mdpi.com
Electronic Effects: The electron-withdrawing nature of the phosphoryl (P=O) and hydroxyl (OH) groups makes the phosphorus atom electrophilic and susceptible to attack by nucleophiles. Conversely, the lone pairs on the oxygen atoms are nucleophilic. Analysis of the molecular orbitals (HOMO/LUMO) and electrostatic potential map from DFT calculations can quantify these effects and predict the most likely sites of reaction. mdpi.com
Steric Effects: The bulky 2-ethylhexyl group can hinder the approach of a reactant to the phosphorus center. This steric hindrance can affect the geometry of the transition state and increase the activation energy, thereby slowing down the reaction. mdpi.com Computational modeling allows for the systematic study of these steric clashes by calculating the energy of different reactant orientations.
By combining the analysis of transition states with an understanding of steric and electronic effects, a comprehensive picture of the molecule's chemical reactivity can be developed. rsc.orgresearchgate.net
Structure-Property Relationship (SPR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
The exploration of Structure-Property Relationships (SPR) and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) provides a theoretical framework to understand and predict the behavior of chemical compounds based on their molecular structure. For this compound, these computational approaches are instrumental in elucidating its chemical and physical characteristics.
Correlation of Molecular Descriptors with Chemical Behavior
The chemical behavior of this compound can be correlated with a variety of molecular descriptors. These descriptors, which are numerical values derived from the molecular structure, serve as the basis for developing predictive QSAR/QSPR models. Key descriptors include topological indices, quantum chemical parameters, and steric properties.
| Molecular Descriptor Category | Examples | Predicted Chemical Behavior Correlation |
| Topological Descriptors | Wiener Index, Randić Index | Boiling point, Viscosity, Surface tension |
| Quantum Chemical Descriptors | Dipole Moment, Polarizability | Solubility, Reactivity |
| Steric Descriptors | Molecular Volume, Surface Area | Biological activity, Receptor binding affinity |
Through multivariate statistical analysis, such as multiple linear regression or partial least squares, correlations are established between these descriptors and experimentally observed properties. For instance, the lipophilicity of this compound, a critical factor in its environmental fate and biological interactions, can be predicted from descriptors related to its molecular size and polarity.
Influence of Substituents on Electronic Properties (e.g., HOMO-LUMO Gap)
The electronic properties of this compound are significantly influenced by the nature and position of its constituent groups. The 2-ethylhexyl group, being an alkyl substituent, acts as an electron-donating group, which can impact the electron density distribution across the molecule.
A key parameter in assessing the electronic character and reactivity of a molecule is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. mdpi.com Computational studies, often employing Density Functional Theory (DFT), can predict how modifications to the molecular structure affect this gap.
For this compound, the presence of the hydroxyl and oxo groups on the phosphorus atom also plays a crucial role in determining its electronic landscape. The electronegativity of these oxygen atoms influences the charge distribution and the energies of the frontier molecular orbitals.
| Substituent/Functional Group | Electronic Effect | Influence on HOMO-LUMO Gap |
| 2-Ethylhexyl group | Electron-donating | Tends to slightly increase HOMO energy, potentially narrowing the gap |
| Hydroxy group (-OH) | Electron-withdrawing (inductive), Electron-donating (resonance) | Can influence both HOMO and LUMO energies, effect is context-dependent |
| Oxo group (=O) | Strongly electron-withdrawing | Tends to lower both HOMO and LUMO energies, potentially widening the gap |
Understanding these substituent effects is crucial for designing analogues of this compound with tailored electronic properties for specific applications.
Molecular Modeling in Environmental Degradation Studies
Molecular modeling techniques are invaluable for predicting the environmental fate of this compound by simulating its degradation pathways. These studies often focus on identifying the most probable sites for metabolic attack and estimating the reaction rates.
For instance, computational models can simulate the interaction of this compound with reactive species present in the environment, such as hydroxyl radicals. By calculating the activation energies for reactions at different positions within the molecule, researchers can predict the primary degradation products. The alkyl chain, for example, is a likely site for oxidative degradation.
These in-silico studies provide critical data for environmental risk assessment, helping to predict the persistence and potential transformation products of this compound in various environmental compartments.
Catalysis and Organocatalysis
Catalytic CO₂ Fixation Reactions
The chemical fixation of carbon dioxide is a critical area of research for sustainable chemistry. While much of the work in this area focuses on metal-organic frameworks and other metal-based catalysts, organocatalysts, including phosphonium (B103445) salts, play a role. In the cycloaddition of CO₂ to epoxides to form cyclic carbonates, phosphonium salts can act as co-catalysts. The mechanism often involves the phosphonium salt acting as a halide source, which ring-opens the epoxide, creating an alkoxide that can then react with CO₂. The catalyst is regenerated in the final step of the catalytic cycle. This process is highly atom-economical and provides a route to valuable chemicals from a greenhouse gas.
Role as Precursors to Active Catalytic Species
Phosphine (B1218219) oxides, which are structurally related to oxophosphanium compounds, serve as stable and air-tolerant precursors to active phosphine ligands in a variety of transition metal-catalyzed reactions. These pentavalent phosphorus compounds can be reduced in situ to the corresponding trivalent phosphines, which are the active ligands for the metal center. This approach avoids the handling of often air-sensitive phosphines. For instance, secondary phosphine oxides (SPOs) are excellent pre-ligands for palladium-catalyzed cross-coupling reactions, forming C-C, C-N, and C-S bonds. The in situ tautomerization of SPOs to phosphinous acids allows for their coordination to the metal center. Furthermore, phosphonium salts can be dearylated in a nickel-catalyzed process to generate valuable alkylphosphine ligands. Benzophosphole oxides have also been utilized as precursors in Suzuki-Miyaura coupling reactions.
Table 2: Oxophosphanium-related Compounds as Catalyst Precursors
| Precursor Type | Active Species | Catalytic Application | Metal | Reference |
|---|---|---|---|---|
| Secondary Phosphine Oxides | Phosphinous Acids | Cross-coupling reactions | Palladium, Gold | |
| Alkylarylphosphonium Salts | Alkylphosphines | Ligand synthesis for catalysis | Nickel | |
| Benzophosphole Oxides | Arylbenzophosphole Oxides | Suzuki-Miyaura coupling | Palladium |
Ligand Design for Transition Metal-Catalyzed Transformations
The performance of transition metal catalysts is heavily dependent on the nature of the ligands coordinated to the metal center. Oxophosphanium-derived compounds offer unique properties that are beneficial in ligand design, particularly in the stabilization of metal nanoparticles for heterogeneous catalysis.
Stabilization of Metal Nanoparticles for Heterogeneous Catalysis
Phosphorus-containing surfactants, including phosphonium salts, have been successfully employed as stabilizers for metal nanoparticles. The phosphonium headgroup can adsorb onto the surface of the nanoparticle, while the lipophilic alkyl chains extend into the solvent, providing a protective layer that prevents agglomeration and enhances the stability of the nanoparticle dispersion. Cationic phosphonium surfactants have been shown to be effective in stabilizing silver nanoparticles, with the stability being influenced by the length of the alkyl chains and the nature of the substituents on the phosphorus atom. The resulting stabilized nanoparticles can be utilized as catalysts in a variety of reactions, benefiting from the high surface area of the nanoparticles and the ease of separation from the reaction mixture. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (catalyst recyclability).
No Publicly Available Scientific Data for "this compound"
Following a comprehensive search of scientific databases and academic literature, no specific information was found for the chemical compound named "this compound." This indicates that the compound may be novel, not yet described in published research, or is referred to under a different nomenclature.
Consequently, it is not possible to generate a scientifically accurate article detailing its specific applications in the areas outlined in the request, such as "Dynamic Cocktail"-Type Catalytic Systems, Supramolecular Chemistry, Frustrated Lewis Pair (FLP) Chemistry, or as an Ionic Liquid.
The fields mentioned in the provided outline are active areas of research for other related organophosphorus compounds. For context:
Frustrated Lewis Pair (FLP) Chemistry: This field often involves sterically hindered phosphorus compounds acting as the Lewis base component. These systems are known for their ability to activate small molecules.
Supramolecular Chemistry: Phosphonium salts are frequently used in supramolecular chemistry for their roles in anion recognition and in the construction of self-assembling systems through electrostatic and hydrogen-bonding interactions.
Ionic Liquids: Phosphonium-based ionic liquids are a well-established class of compounds used as reaction media and extractants. Compounds containing long alkyl chains, such as the 2-ethylhexyl group, are common in solvent extraction applications due to their solubility characteristics. For instance, the widely studied extractant Di(2-ethylhexyl)phosphoric acid (D2EHPA) incorporates this alkyl group.
While these general applications exist for the broader class of phosphonium and organophosphorus compounds, no specific research findings, data, or synthetic methodologies could be attributed to "this compound" itself. Therefore, the requested article cannot be constructed without resorting to speculation, which would violate the principles of scientific accuracy.
Abiotic Degradation Pathways in Environmental Matrices
Photolytic Degradation Processes
No specific data is available on the photolytic degradation of this compound.
Chemical Hydrolysis in Aquatic and Soil Systems
There is no specific information on the chemical hydrolysis of this compound in aquatic and soil environments.
Biotic Degradation Mechanisms
Microbial Metabolism of Organophosphorus Compounds
Information regarding the microbial metabolism of this compound is not present in the available scientific literature.
Enzymatic Hydrolysis by Organophosphate Hydrolases
There is no available research on the enzymatic hydrolysis of this compound by organophosphate hydrolases.
Molecular Mechanisms of Microbial Adaptation and Enzyme Evolution
No studies have been found that investigate the molecular mechanisms of microbial adaptation and enzyme evolution in response to this compound.
Following a comprehensive search for scientific literature, there is currently insufficient data available to generate a detailed article on the environmental transformation and biogeochemical cycling of the specific chemical compound this compound. Research and data pertaining to its degradation products, environmental fate, persistence, and transformation rates are not presently available in the public domain.
Therefore, the requested article focusing solely on this compound, structured around the provided outline, cannot be produced at this time. To ensure scientific accuracy and adherence to the strict content inclusions, the generation of the article will be deferred until relevant research findings become accessible.
Mechanistic Action
In solvent extraction, the mechanism of action involves the formation of a coordination complex between the metal ion and the deprotonated form of the phosphinic acid (the phosphinate anion). The lipophilic 2-ethylhexyl group ensures the solubility of the metal complex in the organic phase, facilitating its transfer from the aqueous phase. The equilibrium of this extraction process can be manipulated by controlling the pH of the aqueous solution.
Chemical Compound Information
Reaction Kinetics and Thermodynamics of Oxophosphanium Formation
Oxophosphanium cations are typically formed from their corresponding phosphonium (B103445) salt precursors. The formation of phosphonium salts is a well-established reaction, generally proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. syntheticmap.comyoutube.com This reaction involves the attack of a phosphine (B1218219), a good nucleophile, on an alkyl halide. youtube.comlibretexts.org
The general reaction can be represented as: R₃P + R'X → [R₃PR']⁺X⁻
The kinetics of this reaction are second-order, with the rate dependent on the concentrations of both the phosphine and the alkyl halide. libretexts.org The reaction rate is significantly influenced by several factors:
Nature of the Halogen (X): The reactivity of the alkyl halide follows the order I > Br > Cl, which corresponds to the leaving group ability of the halide anion. googleapis.comgoogle.com Consequently, reactions with alkyl iodides are generally faster than those with alkyl bromides or chlorides. googleapis.com
Steric Hindrance: Increased steric bulk on either the phosphine or the alkyl halide slows down the reaction rate, consistent with the SN2 mechanism which is sensitive to steric effects. walisongo.ac.id
Nucleophilicity of the Phosphine: Electron-donating groups on the phosphine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. For instance, tributylphosphine (B147548) is generally a better nucleophile than triphenylphosphine. walisongo.ac.id
Solvent: The choice of solvent can influence the reaction rate, though the effect is complex. Polar aprotic solvents are often used to facilitate the formation of the charged phosphonium salt.
Thermodynamically, the formation of phosphonium salts is typically an exothermic and favorable process, especially with unhindered primary alkyl halides. The stability of the resulting phosphonium salt is a key driving force for the reaction.
| Reactants | Alkyl Halide | Solvent | Rate Constant (k) | Temperature (°C) |
| Triphenylphosphine | 1-Bromobutane | Acetonitrile | 8.6 x 10⁻⁵ M⁻¹s⁻¹ | 25 |
| Triphenylphosphine | 1-Iodobutane | Acetonitrile | 1.4 x 10⁻³ M⁻¹s⁻¹ | 25 |
| Tributylphosphine | 1-Bromobutane | Acetonitrile | 2.1 x 10⁻³ M⁻¹s⁻¹ | 25 |
| Triphenylphosphine | 2-Bromobutane | Acetonitrile | 1.2 x 10⁻⁶ M⁻¹s⁻¹ | 25 |
This table presents illustrative rate constants for the formation of various phosphonium salts, demonstrating the influence of the leaving group, nucleophile, and steric hindrance. Data is compiled for conceptual understanding and may not represent precise experimental values under all conditions.
Nucleophilic Substitution Reactions at the Phosphorus Center
The tetracoordinate phosphorus atom in oxophosphanium analogs is an electrophilic center susceptible to nucleophilic attack. These substitution reactions are fundamental to the chemical transformations of organophosphorus compounds. sapub.org
Elucidation of Associative and Dissociative Pathways
Nucleophilic substitution at a tetracoordinate phosphorus center can proceed through two primary mechanistic pathways:
Associative (Addition-Elimination) Mechanism: This is the most common pathway for nucleophilic substitution at phosphorus. It is a two-step process involving the initial addition of the nucleophile to the phosphorus center to form a pentacoordinate, trigonal bipyramidal (TBP) intermediate, often referred to as a phosphorane. researchgate.netnih.gov This is followed by the elimination of the leaving group from the intermediate. nih.gov This mechanism is analogous to the SN2 reaction at carbon but is distinguished by the formation of a discrete intermediate. researchgate.netnih.gov The stereochemical outcome of this pathway is complex and depends on the lifetime and behavior of the TBP intermediate. nih.gov
Dissociative (SN1-like) Mechanism: This pathway involves the initial, rate-determining dissociation of the leaving group to form a transient, highly reactive tricoordinate metaphosphate intermediate (PO₃⁻). researchgate.net This is then rapidly attacked by the nucleophile. This mechanism is less common and is generally observed in the hydrolysis of phosphate (B84403) monoesters where the leaving group is very stable. researchgate.net
For most phosphonium and oxophosphanium analogs, the associative mechanism is the dominant pathway due to the ability of phosphorus to expand its coordination sphere and form stable pentacoordinate intermediates. researchgate.net
Stereochemical Outcomes and Configurational Inversion
The stereochemistry of nucleophilic substitution at a chiral phosphorus center is a powerful tool for elucidating reaction mechanisms. The outcome can be either inversion or retention of configuration. researchgate.net
Inversion of Configuration (Walden Inversion): A direct backside attack by the nucleophile, analogous to a classic SN2 reaction at carbon, leads to inversion of the stereochemical configuration at the phosphorus center. byjus.comwikipedia.orgsnscourseware.org This is often observed in reactions that proceed through an associative mechanism where the incoming nucleophile and the outgoing leaving group occupy the apical positions of the trigonal bipyramidal intermediate without undergoing rearrangement. rsc.orgresearchgate.netacs.org
The stereochemical outcome—inversion or retention—is highly dependent on the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the reaction conditions, all of which influence the stability and lifetime of the pentacoordinate intermediate and the relative rates of leaving group departure versus pseudorotation. nih.govnih.govresearchgate.net
| Substrate Type | Nucleophile | Typical Outcome | Mechanistic Feature |
| Acyclic Phosphonium Salt | OH⁻ | Inversion | Direct backside attack (Associative) |
| Cyclic Phosphonium Salt (5-membered ring) | R₂NH | Retention | Formation of TBP intermediate followed by Berry Pseudorotation |
| H-Phosphinates | RLi | Inversion | Nucleophilic attack on the P-anion |
| Cyclic Thiophosphoryl Chlorides | HO⁻, MeO⁻ | Inversion | SN2-P mechanism |
| Cyclic Thiophosphoryl Fluorides | HO⁻ | Racemization | Stepwise A-E mechanism with stable intermediate |
This table summarizes the typical stereochemical outcomes for nucleophilic substitution reactions on various organophosphorus analogs. acs.orgnih.govnih.govresearchgate.net
Hydrolysis Mechanisms of Oxophosphanium Compounds
Hydrolysis is a critical degradation pathway for organophosphorus compounds, including analogs of (2-Ethylhexyl)(hydroxy)oxophosphanium. The mechanism and rate of hydrolysis are strongly influenced by pH and the presence of catalysts. nih.gov
pH-Dependent Hydrolytic Pathways
k_h = k_A[H⁺] + k_N + k_B[OH⁻]
Acidic Conditions (pH < 5): Under acidic conditions, hydrolysis is often slow. ijsr.net The mechanism can involve protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to attack by water. For some esters, acid-catalyzed hydrolysis can lead to C-O bond cleavage rather than P-O bond cleavage. mdpi.comresearchgate.net
Neutral Conditions (pH ≈ 7): In neutral water, hydrolysis proceeds via the attack of a water molecule on the phosphorus center. This process is generally slow for stable phosphotriesters.
Role of Catalysis in Hydrolytic Degradation
The rate of hydrolysis can be dramatically increased by various catalysts.
General Base Catalysis: Amines and other bases can act as general base catalysts, deprotonating the attacking water molecule to increase its nucleophilicity. ijsr.netresearchgate.net This enhances the rate of hydrolysis, particularly in neutral or slightly alkaline conditions.
Metal Ion Catalysis: Divalent metal ions, such as Zn²⁺, Cu²⁺, and Co²⁺, can catalyze the hydrolysis of organophosphorus compounds. nih.gov The metal ion can coordinate to the phosphoryl oxygen, polarizing the P=O bond and increasing the electrophilicity of the phosphorus atom. Additionally, a metal-bound hydroxide (B78521) ion can act as the nucleophile, leading to a significant rate enhancement. nih.gov
Enzymatic Catalysis: Certain enzymes, most notably phosphotriesterases (PTEs), are extraordinarily efficient catalysts for the hydrolysis of organophosphates. nih.govresearchgate.netscienceopen.com These enzymes, often found in bacteria, can accelerate the rate of hydrolysis by factors of up to 10¹² compared to the uncatalyzed reaction. acs.org The active site of PTEs typically contains a binuclear metal center (e.g., two Zn²⁺ ions) that activates a water molecule to form a potent hydroxide nucleophile, which then attacks the phosphorus substrate. nih.govresearchgate.net The catalytic efficiency of these enzymes makes them promising agents for the bioremediation of organophosphate-based pesticides and nerve agents. acs.orgnih.gov
| Catalyst | Substrate Example | Rate Enhancement Factor (Approximate) |
| Hydroxide Ion (pH 10 vs pH 7) | Paraoxon | 10³ - 10⁴ |
| Cu²⁺ Complexes | Paraoxon | 10² - 10⁵ |
| Imidazole | Sarin | 10² |
| Phosphotriesterase (PTE) | Paraoxon | 10¹⁰ - 10¹² |
This table illustrates the significant rate enhancements achieved in the hydrolysis of organophosphates through various catalytic mechanisms. nih.govacs.orgacs.org
Oxidative Transformations of Phosphorus-Containing Species
The oxidation of phosphorus-containing compounds represents a fundamental transformation, leading to a variety of pentavalent phosphorus species. The reactivity of analogs of this compound in oxidative processes is influenced by the nature of the oxidant and the substitution at the phosphorus center. Investigations into these transformations have elucidated several mechanistic pathways, including electrochemical oxidation, and reactions with common oxidizing agents like iodine-water or air.
Electrochemical methods offer a controlled approach to the oxidation of tertiary phosphines. Anodic oxidation of trialkylphosphines can lead to the formation of hexaalkyldiphosphonium salts. This process is proposed to proceed through the initial generation of a radical cation (R₃P⁺•) at the anode. This reactive intermediate then reacts with a molecule of the starting phosphine to form a dimeric radical cation, which is subsequently oxidized to the final diphosphonium product. researchgate.net In the presence of nucleophiles such as alcohols or amines, the electrochemical oxidation of tertiary phosphines can yield quasiphosphonium salts. researchgate.net
The oxidation of H-phosphonate diesters with iodine in the presence of water provides another well-studied example of oxidative transformation at a phosphorus center. While superficially similar to the oxidation of phosphite (B83602) triesters, the oxidation of H-phosphonates proceeds non-stereospecifically. This has been rationalized by a mechanism involving an iodophosphate intermediate. It is suggested that the reaction proceeds via the minor tautomer, a three-coordinate hydroxyphosphite. This species reacts with iodine to form an intermediate phosphonium salt which can then lose a proton to form the iodophosphate intermediate. This intermediate is susceptible to epimerization at the phosphorus center, leading to a loss of stereochemical information.
Direct oxidation using air or hydrogen peroxide is also a common transformation for tertiary phosphines, leading to the corresponding phosphine oxides. rsc.org Air oxidation can sometimes lead to a mixture of products due to the insertion of oxygen into one or more P-C bonds. rsc.org The reaction of tertiary phosphines with aqueous hydrogen peroxide typically yields the phosphine oxide, often as a hydrogen peroxide adduct. rsc.org
The table below summarizes various oxidative transformations observed for analogs of phosphorus-containing species.
| Starting Material Class | Oxidizing Agent/Method | Key Intermediate(s) | Product Class | Reference(s) |
| Trialkylphosphines | Electrochemical Oxidation | Radical cation (R₃P⁺•), Dimeric radical cation | Hexaalkyldiphosphonium salts | researchgate.net |
| Tertiary Phosphines | Electrochemical Oxidation in presence of Nucleophiles | Radical cation (R₃P⁺•) | Quasiphosphonium salts | researchgate.net |
| H-Phosphonate Diesters | Iodine-Water | Iodophosphate intermediate | Phosphates | |
| Tertiary Phosphines | Air | Not specified | Phosphine Oxides and P-C insertion products | rsc.org |
| Tertiary Phosphines | Aqueous Hydrogen Peroxide | Not specified | Phosphine Oxide-H₂O₂ adducts | rsc.org |
Intermediate Characterization in Reaction Pathways
The elucidation of reaction mechanisms hinges on the successful detection and characterization of transient intermediates. In the study of transformations involving phosphonium-type compounds, various spectroscopic and analytical techniques have been employed to identify key intermediates, providing crucial insights into the reaction pathways.
A significant breakthrough in understanding the hydrolysis of phosphonium salts and ylides was the direct observation and characterization of a P-hydroxytetraorganophosphorane. rsc.org This species, long postulated as an intermediate, was successfully characterized using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Its observation provided definitive evidence for its involvement in these hydrolysis reactions, suggesting that in the case of ylide hydrolysis, the P-hydroxytetraorganophosphorane is generated directly from a four-centered reaction between the ylide and a water molecule. rsc.org
In the context of oxidative transformations, the mechanism of iodine-water oxidation of H-phosphonate diesters is proposed to proceed through an iodophosphate intermediate. The non-stereospecific outcome of this reaction is attributed to this intermediate, which can undergo epimerization at the phosphorus center before the final product is formed. The presence of this intermediate is inferred from the stereochemical outcome of the reaction, as direct spectroscopic observation can be challenging due to its transient nature.
Electrochemical studies have also provided evidence for the formation of radical intermediates. During the anodic oxidation of trivalent phosphorus compounds, the formation of phosphine dimer cation radicals, (X₃PPX₃)⁺, has been detected using electron spin resonance (e.s.r.) spectroscopy. These dimeric species arise from the rapid reaction of the initially formed phosphinium radical cation (X₃P⁺) with a molecule of the parent phosphine. researchgate.net
The following table summarizes key intermediates that have been characterized in reactions involving analogs of this compound.
| Reaction Type | Characterized Intermediate | Method of Characterization | Key Findings | Reference(s) |
| Phosphonium Salt / Ylide Hydrolysis | P-Hydroxytetraorganophosphorane | Low-Temperature NMR Spectroscopy | Direct observation confirms its role as a key intermediate. | rsc.org |
| Oxidation of H-Phosphonate Diesters | Iodophosphate Intermediate | Inferred from reaction stereochemistry | Explains the non-stereospecific nature of the oxidation. | |
| Electrochemical Oxidation of Tertiary Phosphines | Dimeric Radical Cation ((R₃P)₂⁺•) | Electron Spin Resonance (e.s.r.) Spectroscopy | Formed from the reaction of an initial radical cation with a neutral phosphine molecule. | researchgate.net |
Spectroscopic and Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific databases and publicly available information, detailed spectroscopic and analytical characterization data for the chemical compound "this compound" could not be located.
Efforts to retrieve specific experimental data pertaining to its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, including high-resolution ¹H, ¹³C, and ³¹P NMR for structural elucidation, as well as dynamic NMR studies (VT-NMR, EXSY) for mechanistic insights, were unsuccessful.
Similarly, searches for mass spectrometry (MS) data, such as high-resolution mass spectrometry (HRMS) for molecular formula determination, tandem mass spectrometry (MS/MS) for fragmentation analysis, and data from coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for complex mixture analysis, did not yield any results specific to "this compound".
While information is available for structurally related compounds, such as various 2-ethylhexyl esters of phosphoric acid and phosphonic acid, this data is not directly applicable to the specified compound. Due to the strict requirement to focus solely on "this compound," and the absence of specific analytical data for this molecule, the generation of a detailed scientific article as requested is not possible at this time.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For this compound, these techniques are instrumental in identifying the key structural features.
In the FTIR and Raman spectra of organophosphorus compounds, specific vibrational bands can be assigned to different functional groups. mdpi.com The P=O stretching vibration, for instance, typically appears as a strong band in the infrared spectrum. mdpi.com The P-O stretching vibrations are also readily identifiable. mdpi.com The presence of the 2-ethylhexyl group would be confirmed by the characteristic stretching and bending vibrations of C-H bonds in the alkyl chain.
Key vibrational modes for related organophosphorus compounds are summarized in the table below. While specific data for this compound is not available, these ranges provide a reference for its expected spectral features. mdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected in this compound |
| P=O Stretch | 1350 - 1150 | Yes |
| P-O-C Stretch (asymmetric) | 1050 - 950 | Yes |
| P-O-C Stretch (symmetric) | 850 - 750 | Yes |
| P-OH Stretch | 2700 - 2560 | Yes |
| C-H Stretch (alkyl) | 2960 - 2850 | Yes |
| C-H Bend (alkyl) | 1470 - 1370 | Yes |
X-ray Diffraction for Solid-State Structural Determination
While a specific crystal structure for this compound has not been reported, analysis of related phosphonium salts reveals common structural motifs. rsc.org The crystal structure would provide precise measurements of the P=O and P-C bond lengths, which are fundamental to understanding the electronic and steric properties of the molecule.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a particular analytical method. researchgate.netacs.orgresearchgate.net For polar and non-volatile compounds like this compound, derivatization is often essential for analysis by gas chromatography and can significantly improve sensitivity in mass spectrometry. researchgate.netresearchgate.netnih.govnih.gov
Silylation is a common derivatization technique that replaces active hydrogen atoms in hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.com This process increases the volatility and thermal stability of the analyte, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netyoutube.com
For this compound, the hydroxyl group can be targeted for silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). oup.com The resulting TMS ether is significantly more volatile than the parent compound, allowing for its separation and detection by GC-MS.
Table of Silylation Reagents and Their Applications:
| Reagent | Target Functional Groups | Application |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH2, -SH | General purpose, highly reactive |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -COOH, -NH2, -SH | Highly volatile byproducts |
| Trimethylchlorosilane (TMCS) | -OH | Often used as a catalyst with other reagents |
Cationic tagging is a derivatization strategy employed to enhance the ionization efficiency and, consequently, the detection sensitivity of an analyte in mass spectrometry, particularly with electrospray ionization (ESI-MS). mdpi.comnih.gov This approach involves attaching a permanently charged group to the analyte molecule.
For organophosphorus acids, which are structurally related to this compound, derivatization with a cationic tag can lead to a significant enhancement in signal intensity in positive-ion ESI-MS. nih.gov Reagents containing a quaternary ammonium (B1175870) group, for example, can be used to introduce a fixed positive charge. This strategy is particularly useful for detecting low concentrations of the analyte in complex matrices. nih.gov
Future Research Directions and Emerging Paradigms in Oxophosphanium Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
Currently, specific, high-yield synthetic routes for (2-Ethylhexyl)(hydroxy)oxophosphanium are not documented in peer-reviewed literature. Future research should prioritize the development of efficient and scalable synthesis methods. Exploration of novel synthetic strategies is crucial for enabling further studies into its properties and potential applications.
A potential starting point for synthetic exploration could be the phosphonylation of 2-ethylhexanol derivatives. Methodologies that have proven effective for other organophosphorus compounds, such as the Michaelis-Arbuzov reaction or Pudovik reaction, could be adapted. Research efforts should focus on optimizing reaction conditions, including solvent, temperature, and catalyst, to maximize yield and purity. The development of one-pot synthesis procedures would be particularly valuable for improving efficiency and reducing waste. A comparative analysis of different synthetic pathways would be essential to identify the most economically viable and environmentally benign route for the production of this compound.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A detailed understanding of the reaction mechanisms involving this compound is fundamental for controlling its reactivity and designing new applications. In situ spectroscopic techniques are powerful tools for elucidating reaction intermediates and transition states in real-time.
Future mechanistic studies could employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy to monitor the progress of reactions involving this compound. mdpi.comcwejournal.org These methods can provide valuable information on bond formation and cleavage, as well as the identification of transient species. cwejournal.org For instance, ³¹P NMR is particularly sensitive to the chemical environment of the phosphorus atom and can be used to track the conversion of reactants to products and identify any phosphorus-containing byproducts. cwejournal.org The data obtained from these in situ studies would be invaluable for constructing detailed reaction profiles and validating theoretical models.
Integration of Machine Learning and AI in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the design and prediction of molecular properties. umn.eduyoutube.com These computational tools can be leveraged to explore the chemical space around this compound and predict its properties and reactivity.
Exploration of New Catalytic Applications and Functional Materials
While the catalytic potential of this compound has not been explored, related phosphonium (B103445) salts have shown promise as catalysts in various organic transformations. alfachemic.comnbinno.com Future research should investigate the catalytic activity of this compound in reactions such as phase-transfer catalysis, polymerization, and the synthesis of fine chemicals. rsc.orgresearchgate.net The presence of both a hydroxyl group and a phosphonium center could lead to unique bifunctional catalytic properties.
In the realm of materials science, the incorporation of this compound into polymer backbones or onto the surface of inorganic materials could lead to the development of novel functional materials. Potential applications include flame retardants, polymer stabilizers, or components of advanced coatings. The self-assembly properties of amphiphilic phosphonium salts could also be explored for the creation of structured nanomaterials.
Design of Targeted Environmental Remediation Strategies Based on Mechanistic Understanding
Organophosphorus compounds are a significant class of environmental pollutants, and there is a growing need for effective remediation strategies. mdpi.com A thorough understanding of the environmental fate and degradation pathways of this compound is a prerequisite for developing targeted remediation approaches.
Future research should focus on the hydrolysis and biodegradation of this compound under various environmental conditions. Mechanistic studies of its degradation would inform the design of remediation technologies, such as enzymatic degradation or advanced oxidation processes. Furthermore, the potential for this compound or its derivatives to act as extractants for heavy metals or as sequestering agents for organic pollutants could be investigated as a novel approach to environmental cleanup. researchgate.netnih.gov The development of biodegradable phosphonium-based compounds would be a significant step towards more environmentally friendly chemical processes. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
